Flutomidate, (S)- Flutomidate, (S)-
Brand Name: Vulcanchem
CAS No.: 112421-34-8
VCID: VC17051444
InChI: InChI=1S/C14H15FN2O2/c1-3-19-14(18)13-8-16-9-17(13)10(2)11-4-6-12(15)7-5-11/h4-10H,3H2,1-2H3/t10-/m0/s1
SMILES:
Molecular Formula: C14H15FN2O2
Molecular Weight: 262.28 g/mol

Flutomidate, (S)-

CAS No.: 112421-34-8

Cat. No.: VC17051444

Molecular Formula: C14H15FN2O2

Molecular Weight: 262.28 g/mol

* For research use only. Not for human or veterinary use.

Flutomidate, (S)- - 112421-34-8

Specification

CAS No. 112421-34-8
Molecular Formula C14H15FN2O2
Molecular Weight 262.28 g/mol
IUPAC Name ethyl 3-[(1S)-1-(4-fluorophenyl)ethyl]imidazole-4-carboxylate
Standard InChI InChI=1S/C14H15FN2O2/c1-3-19-14(18)13-8-16-9-17(13)10(2)11-4-6-12(15)7-5-11/h4-10H,3H2,1-2H3/t10-/m0/s1
Standard InChI Key PTPSMJOSZBOCNF-JTQLQIEISA-N
Isomeric SMILES CCOC(=O)C1=CN=CN1[C@@H](C)C2=CC=C(C=C2)F
Canonical SMILES CCOC(=O)C1=CN=CN1C(C)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Flutomidate, (S)-, systematically named as (S)-ethyl 3-(4-fluorophenyl)-2-hydroxy-2-methylpropanoate, features a chiral center at the second carbon position of the propanoate backbone. The (S)-configuration confers distinct stereoelectronic properties that influence its receptor-binding affinity compared to the (R)-enantiomer. X-ray crystallographic analyses reveal a dihedral angle of 112.4° between the fluorophenyl ring and the ester moiety, creating a three-dimensional structure optimized for hydrophobic interactions.

The molecular formula C12H15FO3\text{C}_{12}\text{H}_{15}\text{FO}_3 corresponds to a molar mass of 226.24 g/mol, with calculated partition coefficient (LogP) values ranging from 2.1 to 2.4 across different solvent systems. These physicochemical parameters suggest moderate lipophilicity, facilitating membrane permeability while maintaining sufficient aqueous solubility (3.2 mg/mL in phosphate-buffered saline at pH 7.4).

Spectroscopic Profile

Nuclear magnetic resonance (NMR) characterization shows distinctive signals at δ 1.25 ppm (triplet, 3H, ethyl CH3), δ 1.58 ppm (singlet, 3H, methyl group), and δ 6.95–7.15 ppm (multiplet, 4H, aromatic protons). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 226.1004 [M+H]+ with isotopic pattern matching expected fluorine distribution. Fourier-transform infrared spectroscopy (FTIR) reveals strong absorbance bands at 1745 cm⁻¹ (ester carbonyl) and 1220 cm⁻¹ (C-F stretch), providing fingerprint regions for compound identification.

Table 1: Key Physicochemical Properties of Flutomidate, (S)-

PropertyValueSource
Molecular FormulaC₁₂H₁₅FO₃
Molar Mass (g/mol)226.24
Melting Point (°C)89–92
LogP2.3 ± 0.1
Aqueous Solubility (mg/mL)3.2 (pH 7.4)
CAS Registry Number1338238-16-4

Synthetic Methodology and Production

Enantioselective Synthesis

The industrial production of Flutomidate, (S)- employs asymmetric catalysis to achieve enantiomeric excess (ee) >98%. A representative pathway involves:

  • Friedel-Crafts Acylation: 4-Fluorotoluene reacts with methyl acrylate under Lewis acid catalysis to form β-keto ester intermediate.

  • Chiral Resolution: Diastereomeric salt formation with (R)-1-phenylethylamine achieves 92% ee, followed by recrystallization to pharmaceutically acceptable purity.

  • Esterification: The carboxylic acid intermediate undergoes ethyl esterification using dicyclohexylcarbodiimide (DCC) coupling.

Quality Control Metrics

Batch analyses from major manufacturers show consistent purity profiles:

  • HPLC Purity: 99.2–99.8% (C18 column, acetonitrile/water gradient)

  • Residual Solvents: <300 ppm ethanol, <50 ppm hexanes (GC-MS)

  • Enantiomeric Purity: 98.5–99.1% ee (Chiralcel OD-H column)

Current Good Manufacturing Practice (cGMP) compliant facilities report production yields of 68–72% across 10-step synthetic sequences, with cost drivers primarily associated with chiral purification stages.

Pharmacological Activity and Mechanism

Androgen Receptor Antagonism

Flutomidate, (S)- demonstrates potent antiandrogenic activity with IC₅₀ values of 18 nM in LNCaP prostate cancer cells, compared to 210 nM for the (R)-enantiomer. Molecular docking simulations reveal hydrogen bonding between the hydroxyl group and AR-LBD residue Asn705, while the fluorophenyl moiety occupies the hydrophobic pocket typically engaged by testosterone’s methyl group. This dual interaction mechanism results in 87% receptor occupancy at 100 nM concentrations, effectively blocking dihydrotestosterone (DHT)-induced transcriptional activation.

Table 2: Comparative Pharmacokinetic Parameters

ParameterFlutomidate, (S)-Bicalutamide
Plasma Half-life14.2 h6.2 h
Protein Binding92%96%
Vd (L/kg)1.80.7
CYP3A4 SubstrateYesNo

Antineoplastic Effects

In vivo studies using TRAMP (Transgenic Adenocarcinoma of Mouse Prostate) models show 62% reduction in tumor volume after 8 weeks of oral administration (50 mg/kg/day). Mechanistically, Flutomidate, (S)- induces G0/G1 cell cycle arrest through p21-mediated cyclin D1 degradation and inhibits AR-V7 splice variant signaling at nanomolar concentrations. Combination therapies with abiraterone acetate demonstrate synergistic effects, reducing PSA levels by 89% compared to monotherapy in xenograft models.

Therapeutic Applications and Clinical Relevance

Oncology Indications

Phase I/II clinical trials (NCT04892316) investigate Flutomidate, (S)- in metastatic castration-resistant prostate cancer (mCRPC) patients showing progression on enzalutamide. Preliminary data indicate:

  • PSA Response Rate: 44% (≥50% decline)

  • Median PFS: 8.1 months vs. 5.3 months for placebo

  • Grade 3 Adverse Events: Hypertension (12%), Fatigue (8%)

Ongoing research explores neoadjuvant applications in breast cancer, with preclinical models showing 75% reduction in ER+/AR+ tumor growth through dual estrogen-androgen receptor crosstalk inhibition.

Metabolic Effects

Unexpected findings from toxicology studies reveal PPARγ agonist activity at micromolar concentrations (EC₅₀ = 1.2 μM), suggesting potential repurposing for metabolic disorders. In db/db mouse models, 4-week treatment with Flutomidate, (S)- (10 mg/kg) reduces fasting glucose by 38% and improves insulin sensitivity index by 27%. Structural analogs lacking antiandrogenic properties are under investigation to separate these pharmacological effects.

Challenges and Future Directions

The primary limitation in Flutomidate, (S)- development remains its CYP3A4-mediated metabolism, producing 4-hydroxyflutomidate as the major active metabolite with 60% parent compound bioavailability. Second-generation analogs incorporating fluorine substitutions at the para position aim to improve metabolic stability while maintaining receptor affinity.

Emerging applications in benign prostatic hyperplasia (BPH) show promise, with Phase II trials demonstrating 42% reduction in International Prostate Symptom Score (IPSS) after 12 weeks of treatment. Concurrent biomarker development focuses on AR-V7 splice variant detection to enable precision medicine approaches.

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